Product packaging for Cidofovir hydrate(Cat. No.:CAS No. 149394-66-1)

Cidofovir hydrate

Cat. No.: B1662466
CAS No.: 149394-66-1
M. Wt: 297.20 g/mol
InChI Key: KLJYJZIIJLYJNN-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Acyclic Nucleoside Phosphonate (B1237965) Antivirals

Cidofovir (B1669016) dihydrate belongs to a class of antiviral drugs known as acyclic nucleoside phosphonates (ANPs). newdrugapprovals.orgnih.gov These compounds are analogues of nucleotides, the building blocks of DNA and RNA. frontiersin.org A defining feature of ANPs is their unique chemical structure: the conventional sugar ring found in natural nucleosides is replaced by an open (acyclic) aliphatic chain, and the phosphate (B84403) group is substituted with a phosphonate group. mdpi.com This phosphonate group contains a stable carbon-phosphorus (P-C) bond, which is resistant to cleavage by cellular enzymes, a significant advantage over the phosphorus-oxygen (P-O) bond in natural nucleotides. frontiersin.org

The mechanism of action for ANPs like cidofovir involves a multi-step intracellular process. Unlike some antiviral nucleoside analogues such as acyclovir, which require an initial phosphorylation step catalyzed by a virus-encoded enzyme, cidofovir's activation is independent of viral enzymes. newdrugapprovals.orgnewdrugapprovals.orgglpbio.com Instead, it is phosphorylated by host cell enzymes into its active form, cidofovir diphosphate (B83284). newdrugapprovals.orgwikipedia.orgnih.gov

This active metabolite, cidofovir diphosphate, functions as a competitive inhibitor of viral DNA polymerases, the enzymes responsible for synthesizing viral DNA. wikipedia.orgglpbio.com It mimics the natural substrate (dCTP) and gets incorporated into the growing viral DNA chain. newdrugapprovals.org Because cidofovir lacks the 3'-hydroxyl group necessary for the next nucleotide to attach, its incorporation results in the termination of DNA chain elongation, thereby halting viral replication. mdpi.com The selectivity of cidofovir is based on its higher affinity for viral DNA polymerase compared to human DNA polymerases. newdrugapprovals.org

Cidofovir is one of several important ANPs used in clinical practice, alongside tenofovir (B777) and adefovir (B194249), which are primarily used for HIV and hepatitis B infections, respectively. nih.govnih.gov

Table 1: Comparison of Key Acyclic Nucleoside Phosphonates

Feature Cidofovir Tenofovir Adefovir
Parent Nucleobase Cytosine Adenine Adenine
Primary Viral Targets DNA viruses (e.g., CMV, Herpesviruses, Poxviruses) nih.gov Retroviruses (HIV), Hepadnaviruses (HBV) nih.govnih.gov Hepadnaviruses (HBV), Herpesviruses nih.govnih.gov
Activation Pathway Phosphorylation by host cell kinases to diphosphate form nih.gov Phosphorylation by host cell kinases to diphosphate form nih.gov Phosphorylation by host cell kinases to diphosphate form nih.gov

| Mechanism of Action | Inhibition of viral DNA polymerase, DNA chain termination newdrugapprovals.orgmdpi.com | Inhibition of reverse transcriptase, DNA chain termination nih.gov | Inhibition of viral DNA polymerase, DNA chain termination nih.gov |

Historical Development and Discovery in Antiviral Chemotherapy

The discovery of cidofovir is rooted in the pioneering work of Dr. Antonín Holý at the Institute of Organic Chemistry and Biochemistry (IOCB) of the Czechoslovak Academy of Sciences in Prague. newdrugapprovals.orgwikipedia.org Dr. Holý and his team synthesized a series of novel acyclic nucleoside phosphonates. youtube.com

A crucial collaboration began between Dr. Holý and Dr. Erik De Clercq of the Rega Institute for Medical Research in Belgium. youtube.com This partnership combined the chemical synthesis expertise of the IOCB with the virological screening capabilities of the Rega Institute. In 1986, they published a landmark paper in Nature describing a novel, broad-spectrum anti-DNA virus agent, which laid the groundwork for cidofovir's development. youtube.com

Through this collaboration, the compound (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine, or HPMPC, was identified as a particularly potent and selective inhibitor of various DNA viruses, most notably human cytomegalovirus (CMV). youtube.comdntb.gov.ua Further development was undertaken by Gilead Sciences, which licensed the compound. newdrugapprovals.orgwikipedia.org

Clinical trials demonstrated its efficacy, particularly for the treatment of CMV retinitis, a serious ocular infection that can lead to blindness in patients with AIDS. youtube.comnih.gov This led to its approval by the U.S. Food and Drug Administration (FDA) on June 26, 1996, under the brand name Vistide. wikipedia.orgnih.gov The approval of cidofovir provided a significant new therapeutic option for managing difficult-to-treat DNA virus infections. nih.gov

Table 2: Key Milestones in the Development of Cidofovir

Year Milestone Key Institutions/Individuals
1986 First publication on the antiviral activity of novel acyclic nucleoside phosphonates. youtube.com Institute of Organic Chemistry and Biochemistry (Prague); Rega Institute for Medical Research; Antonín Holý; Erik De Clercq. youtube.com
Late 1980s Identification of HPMPC (Cidofovir) as a potent agent against DNA viruses, especially CMV. youtube.comdntb.gov.ua Institute of Organic Chemistry and Biochemistry (Prague); Rega Institute for Medical Research. newdrugapprovals.orgyoutube.com
Early 1990s Clinical development and trials demonstrating efficacy against CMV retinitis in AIDS patients. nih.gov Gilead Sciences. newdrugapprovals.orgwikipedia.org

| 1996 | U.S. FDA approval for the treatment of CMV retinitis in patients with AIDS. wikipedia.orgnih.gov | Gilead Sciences. wikipedia.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N3O7P B1662466 Cidofovir hydrate CAS No. 149394-66-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Cidofovir acts through the selective inhibition of viral DNA polymerase.Biochemical data support selective inhibition of CMV DNA polymerase by cidofovir diphosphate, the active intracellular metabolite of cidofovir. Cidofovir diphosphate inhibits herpesvirus polymerases at concentrations that are 8- to 600-fold lower than those needed to inhibit human cellular DNA polymerase alpha, beta, and gamma(1,2,3). Incorporation of cidofovir into the growing viral DNA chain results in reductions in the rate of viral DNA synthesis.
Cidofovir diphosphate exerts its antiviral effect by interfering with DNA synthesis and inhibiting viral replication. The inhibitory activity of cidofovir diphosphate is highly selective because of its greater affinity for viral DNA polymerases than for human DNA polymerases. /Cidofovir diphosphate/
Pyrimidine nucleoside monophosphate kinase converts cidofovir to cidofovir monophosphate, which is further converted to the diphosphate and cidofovir phosphate-choline via other cellular enzymes. Cidofovir diphosphate stop replication of viral DNA by competitive inhibition of viral DNA polymerase, incorporation and termination of the growing viral DNA chain, and inactivation of the viral DNA polymerase. /Cidofovir diphosphate/
Cidofovir /is an/ ... acyclic phosphonate analog of deoxynucleoside monophosphate. /This cmpd/ undergoes intracellular activation to form diphosphates that are potent inhibitors of viral DNA polymerases. Cidofovir has broad spectrum antiviral activity against herpesviruses, papillomaviruses and poxviruses.

CAS No.

149394-66-1

Molecular Formula

C8H16N3O7P

Molecular Weight

297.20 g/mol

IUPAC Name

[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid;hydrate

InChI

InChI=1S/C8H14N3O6P.H2O/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16;/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16);1H2/t6-;/m0./s1

InChI Key

KLJYJZIIJLYJNN-RGMNGODLSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)(O)O.O

Canonical SMILES

C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)O.O

Appearance

White powder

Color/Form

Fluffy white powder
White crystalline powde

melting_point

260 °C (dec)
480 °C

Other CAS No.

149394-66-1

physical_description

Solid

Pictograms

Health Hazard

Related CAS

120362-37-0 (hydrochloride salt)

solubility

=170 mg/mL at pH 6-8
Aqueous solubility >=170 mg/ml @ pH 6-8
1.15e+01 g/L

Synonyms

1-((3-hydroxy-2-phosphonylmethoxy)propyl)cytosine
1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine
cidofovir
cidofovir anhydrous
cidofovir sodium
cidofovir, (+-)-isomer
cidofovir, (R)-isomer
cidofovir, sodium salt
GS 504
GS-504
GS504
HPMPC
Vistide

Origin of Product

United States

Molecular Mechanisms of Antiviral Action of Cidofovir Dihydrate

Intracellular Activation and Phosphorylation Pathway

Cidofovir (B1669016) is administered as a monophosphate nucleotide analogue, which bypasses the initial, often rate-limiting, phosphorylation step required by nucleoside analogues. uptodateonline.irnih.gov However, it still requires further phosphorylation within the host cell to become its active antiviral form, cidofovir diphosphate (B83284) (CDVpp). researchgate.netmdpi.com This activation is a two-step process catalyzed exclusively by cellular enzymes, a characteristic that makes its activation independent of viral infection status initially. nih.govnih.gov Once formed, the active diphosphate metabolite has a long intracellular half-life, contributing to the drug's sustained antiviral effect. uptodateonline.iryoutube.com An intermediate, cidofovir-phosphate-choline, may also be formed, serving as an intracellular reservoir for the active metabolites. researchgate.netmdpi.comaacrjournals.org

The conversion of cidofovir to its active diphosphate form is mediated by distinct cellular kinases at each step. The initial phosphorylation of cidofovir to cidofovir monophosphate (CDVp) is catalyzed by pyrimidine (B1678525) nucleoside monophosphate (PNMP) kinase. nih.govresearchgate.netmdpi.com Subsequently, the second phosphorylation step, converting CDVp to the active cidofovir diphosphate (CDVpp), is carried out by several cellular enzymes. nih.gov Research has identified pyruvate (B1213749) kinase, creatine (B1669601) kinase, and nucleoside diphosphate (NDP) kinase as being responsible for this crucial second phosphorylation. nih.govmdpi.comnih.gov

Table 1: Cellular Kinases in the Phosphorylation of Cidofovir

Phosphorylation StepPrecursorProductCatalyzing Enzyme(s)
First Phosphorylation Cidofovir (CDV)Cidofovir monophosphate (CDVp)Pyrimidine nucleoside monophosphate (PNMP) kinase
Second Phosphorylation Cidofovir monophosphate (CDVp)Cidofovir diphosphate (CDVpp)Pyruvate kinase, Creatine kinase, Nucleoside diphosphate (NDP) kinase

The efficiency of phosphorylation by cellular enzymes shows a degree of substrate specificity. For the first phosphorylation step, pyrimidine nucleoside monophosphate kinase utilizes cidofovir as a substrate, but with significantly lower efficiency compared to its natural substrates. nih.gov Studies with the purified enzyme from human liver revealed a Michaelis constant (Km) for cidofovir of 2.10 +/- 0.18 mM and a maximum reaction velocity (Vmax) of 1.10 +/- 0.05 µmol/min/mg, indicating it is a much weaker substrate than CMP, UMP, or dCMP. nih.gov

For the second phosphorylation step, the conversion of CDVp to CDVpp, different kinases exhibit varying efficiencies. Based on the Vmax/Km ratio, which represents phosphorylation efficiency, pyruvate kinase is the most effective catalyst for this reaction among the enzymes tested from human sources. nih.gov

Viral infection can significantly alter the host cell's metabolic environment, including the activity of enzymes involved in nucleotide metabolism. Following infection with human cytomegalovirus (HCMV), the intracellular activities of the host cell kinases responsible for cidofovir phosphorylation are upregulated. nih.gov This increase in enzyme activity leads to a more efficient conversion of cidofovir to its active form. In HCMV-infected human lung fibroblasts, the intracellular levels of cidofovir monophosphate and cidofovir diphosphate were found to increase by approximately 20-fold and 8-fold, respectively. nih.gov This enhancement is attributed to both a stimulation of cidofovir uptake and the heightened activity of the phosphorylating enzymes. nih.gov

Table 2: Increase in Host Cell Kinase Activity after CMV Infection

Cellular KinaseFold Increase in Activity
Pyrimidine nucleoside monophosphate kinase2.0x
Pyruvate kinase1.3x
Creatine kinase3.0x
Nucleoside diphosphate kinase5.0x

Data derived from studies on human lung fibroblasts infected with cytomegalovirus. nih.gov

Inhibition of Viral DNA Polymerases by Cidofovir Dihydrate

The antiviral activity of cidofovir is exerted by its active metabolite, cidofovir diphosphate (CDVpp), which is a potent and selective inhibitor of viral DNA polymerases. wikipedia.orgdrugbank.comidstewardship.com CDVpp shows a much greater affinity for viral DNA polymerases than for human cellular DNA polymerases α, β, and γ, with inhibitory concentrations being 8- to 600-fold lower for the viral enzymes. wikipedia.orgdrugbank.compharmacompass.com This selectivity is a key factor in its therapeutic window, allowing it to target viral replication with limited impact on host cell DNA synthesis. nih.gov The inhibitory mechanism involves two primary strategies: competitive inhibition and incorporation into the nascent DNA chain. pharmacompass.comaacrjournals.org

Cidofovir diphosphate (CDVpp) functions as a competitive inhibitor with respect to the natural substrate, deoxycytidine-5-triphosphate (dCTP). uptodateonline.iraacrjournals.orgnih.gov Due to its structural similarity to dCTP, CDVpp competes for the active site of the viral DNA polymerase. researchgate.netmdpi.com Kinetic analyses have demonstrated this competitive interaction. For instance, with human cytomegalovirus (HCMV) DNA polymerase, CDVpp is a competitive inhibitor of dCTP. nih.gov However, the viral enzyme has a higher affinity for its natural substrate; HCMV DNA polymerase incorporates dCTP approximately 42 times more efficiently than it incorporates CDVpp. nih.gov This competition reduces the rate at which the viral polymerase can utilize dCTP, thereby slowing down viral DNA synthesis. drugbank.com

In addition to being a competitive inhibitor, CDVpp also acts as an alternative substrate for viral DNA polymerases. nih.govasm.orgnih.gov It is incorporated into the growing viral DNA chain opposite guanine (B1146940) residues in the template strand. nih.govasm.org The incorporation of a single cidofovir molecule slows the rate of subsequent DNA elongation. asm.orgnih.gov For HCMV, the incorporation of one cidofovir molecule reduces the rate of DNA synthesis by 31% compared to the control. nih.gov

The ultimate effect on DNA synthesis varies between different viruses. For HCMV, the incorporation of two consecutive cidofovir molecules effectively terminates further DNA chain elongation. researchgate.netasm.orgresearchgate.net The incorporation of a third consecutive molecule is not detectable. asm.orgnih.gov In contrast, with other viruses such as adenovirus and vaccinia virus, cidofovir acts as a nonobligate chain terminator. asm.orgnih.govnih.gov This means that after the incorporation of one cidofovir molecule, the viral polymerase can still add another nucleotide, although the process is significantly less efficient. nih.govresearchgate.netresearcher.life Furthermore, once incorporated, cidofovir is not efficiently excised by the 3'-to-5' proofreading exonuclease activity of the viral polymerase, making the inhibition more permanent. nih.govasm.orgnih.gov This resistance to excision, combined with the slowing and termination of DNA synthesis, accounts for the potent and long-lasting antiviral activity of cidofovir. asm.orgnih.gov

Detailed Mechanism of Inhibition of Specific Viral DNA Polymerases (e.g., Vaccinia Virus DNA Polymerase)

The inhibitory mechanism of cidofovir diphosphate (CDVpp) against vaccinia virus (VACV) DNA polymerase is a well-studied example of its potent antiviral action. nih.govasm.orgnih.gov The process involves several distinct steps that collectively disrupt viral genome replication.

First, VACV DNA polymerase recognizes CDVpp as an analog of dCTP and incorporates it into the growing DNA strand opposite a guanine base in the template. nih.govasm.org However, the catalytic efficiency of this incorporation is lower than that for the natural substrate, dCTP. nih.gov

Once incorporated, the presence of cidofovir in the DNA chain has profound consequences:

Slowed Rate of Elongation: While not an obligate chain terminator, the incorporation of a single cidofovir molecule slows the rate of subsequent primer extension. nih.govasm.org The incorporation of a second, consecutive cidofovir residue further impedes the rate of DNA elongation. mdpi.com

Resistance to Exonuclease Activity: Vaccinia virus DNA polymerase possesses a 3'-to-5' proofreading exonuclease activity to remove misincorporated nucleotides. While a cidofovir molecule at the very end (3' terminus) of a primer can be excised, a DNA strand with cidofovir in the penultimate position is completely resistant to this exonuclease activity. nih.govasm.org This resistance ensures the persistence of the drug within the viral DNA, solidifying its inhibitory effect. nih.govmdpi.com

This multi-faceted mechanism, combining competitive inhibition, reduced elongation rate, and evasion of the polymerase's proofreading function, makes cidofovir a highly effective inhibitor of poxvirus replication. nih.govasm.org

Table 2: Mechanistic Steps of Vaccinia Virus DNA Polymerase Inhibition by CDVpp

Step Description Consequence
Incorporation CDVpp is used as a substrate by the viral polymerase, analogous to dCTP. nih.govasm.org Drug is integrated into the viral DNA chain.
Elongation The rate of DNA synthesis is significantly slowed after CDV incorporation. nih.govasm.org Disruption of rapid viral genome replication.
Exonuclease Interaction DNA with CDV in the penultimate position is resistant to the 3'-to-5' proofreading exonuclease. nih.govasm.orgmdpi.com The incorporated drug cannot be removed, leading to persistent inhibition.

Other Proposed Molecular Actions of Cidofovir Dihydrate (e.g., HPV Oncoprotein Targeting)

Beyond its direct inhibition of viral DNA polymerases, cidofovir has demonstrated other molecular actions, particularly in the context of human papillomavirus (HPV)-associated pathologies. In HPV-positive cells, cidofovir can interfere with the activity of viral oncoproteins, specifically E6 and E7. nih.govgustaveroussy.frmedscape.com These oncoproteins are crucial for the virus's life cycle and for the malignant transformation of infected cells, as they target and neutralize key tumor suppressor proteins. nih.govspandidos-publications.com

Restoration of Tumor Suppressor Function (e.g., p53 by HPV E6/E7 targeting)

In high-risk HPV infections, the E6 oncoprotein targets the tumor suppressor protein p53 for degradation, while the E7 oncoprotein inactivates the retinoblastoma (pRb) tumor suppressor protein. nih.govgustaveroussy.frspandidos-publications.com This neutralization of p53 and pRb function allows infected cells to proliferate uncontrollably and evade apoptosis.

Research has shown that cidofovir treatment can reduce the expression of E6 and E7 in HPV-positive cancer cells at the transcriptional level. gustaveroussy.fr This reduction in oncoprotein levels leads to the stabilization and accumulation of active p53 and pRb. nih.govgustaveroussy.fr The restoration of p53 function, in turn, induces the expression of downstream targets like the cyclin-dependent kinase inhibitor p21. nih.govnih.gov This re-establishes critical cell cycle checkpoints and can halt uncontrolled cell proliferation. nih.govnih.gov Studies have confirmed that following cidofovir treatment, p53 protein levels are restored within HPV-infected cells. medscape.com

Table 3: Effect of Cidofovir on HPV-Positive Cancer Cells

Target Molecule Effect of Cidofovir Downstream Consequence
HPV E6/E7 Oncoproteins Reduced expression. gustaveroussy.fr Decreased degradation/inactivation of tumor suppressors.
p53 Tumor Suppressor Accumulation of active protein. nih.govnih.gov Restoration of cell cycle control and apoptotic potential.
pRb Tumor Suppressor Accumulation of active protein. nih.gov Inhibition of cell cycle progression.
p21 (CDK Inhibitor) Increased expression. nih.govnih.gov S-phase cell cycle arrest. nih.gov

Induction of Apoptosis in Infected Cells

A significant consequence of cidofovir treatment in HPV-positive cells is the induction of apoptosis, or programmed cell death. nih.gov This effect is closely linked to the restoration of p53 function. The accumulation of active p53, combined with an S-phase cell cycle arrest induced by the drug, triggers the apoptotic cascade in cancer cells. nih.govnih.gov

Several key markers of apoptosis have been observed in HPV-positive cells following exposure to cidofovir in a concentration- and time-dependent manner:

Induction of caspase-3 protease activity. nih.gov

Translocation of phosphatidylserine (B164497) to the outer plasma membrane. nih.gov

DNA fragmentation. nih.gov

An increase in the sub-G0 peak during flow cytometry analysis, indicating apoptotic cells. nih.gov

Notably, this pro-apoptotic effect is selective for HPV-positive cells, with no significant changes observed in the viability of normal primary human keratinocytes. nih.gov This suggests that the regression of papillomatous lesions seen in patients treated with cidofovir may be due, at least in part, to this targeted induction of apoptosis. nih.gov In some contexts, however, particularly in head and neck squamous cell carcinomas, cidofovir has been observed to induce DNA damage and mitotic catastrophe rather than classical apoptosis. nih.govmdpi.com

Antiviral Spectrum and Preclinical Efficacy of Cidofovir Dihydrate

Broad-Spectrum Activity Against DNA Viruses

Cidofovir (B1669016), with the chemical name (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine or HPMPC, is an acyclic nucleoside phosphonate (B1237965) analog. mdpi.comnih.gov It demonstrates a wide range of activity against numerous DNA viruses. nih.govnih.gov Its antiviral spectrum includes viruses from the Herpesviridae, Adenoviridae, Polyomaviridae, Papillomaviridae, and Poxviridae families. mdpi.comnih.govnih.govyoutube.comresearchgate.net The mechanism of action involves its active metabolite, cidofovir diphosphate (B83284), which acts as a competitive inhibitor of viral DNA polymerases. wikipedia.orgyoutube.commdpi.comdrugbank.com This inhibition is selective, as its action against human polymerases is significantly weaker than its effect on viral DNA polymerases. wikipedia.org Furthermore, the metabolite can be incorporated into the growing viral DNA chain, disrupting and slowing DNA synthesis. wikipedia.orgnih.govresearchgate.net Unlike some other nucleoside analogs, cidofovir's activation to its diphosphate form is carried out by host cell enzymes and does not depend on virally encoded enzymes like thymidine (B127349) kinase. youtube.comnih.gov This property allows it to be active against certain viral strains that have developed resistance to other antivirals through mutations in viral kinases. nih.govnih.govasm.org

Efficacy Against Herpesviridae (e.g., Cytomegalovirus, Herpes Simplex Virus, Varicella-Zoster Virus)

Cidofovir exhibits potent activity against members of the Herpesviridae family, including human cytomegalovirus (CMV), herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV). nih.govyoutube.comresearchgate.netnih.gov Its efficacy has been demonstrated in both laboratory studies and preclinical models. nih.govnih.gov

In vitro studies have consistently confirmed the susceptibility of various herpesviruses to cidofovir. Plaque reduction assays using murine cytomegalovirus (MCMV) determined the 50% inhibitory concentrations (IC50) for the K181 laboratory strain and the G4 wild isolate to be 0.17 µM and 0.23 µM, respectively. nih.gov For human herpesvirus 1 (HHV-1), the average 50% infectious dose (ID50) for a set of clinical isolates was found to be 0.74 microg/ml. researchgate.net

Interestingly, research has shown that HSV mutants with deficient or altered thymidine kinase (TK) activity are more susceptible to cidofovir than their wild-type parental strains. nih.govasm.org This is because TK-deficient viruses cause a smaller elevation in the intracellular pool of dCTP during infection. asm.org As cidofovir diphosphate competes with dCTP for the viral DNA polymerase, the lower dCTP level shifts the competition in favor of the drug, thereby enhancing its antiviral activity. asm.org

Studies on equine herpesvirus 1 (EHV-1) also showed cidofovir's inhibitory effects. While it was less potent in reducing the number of plaques compared to ganciclovir (B1264), cidofovir demonstrated a remarkable effect on reducing the size of the plaques, being 40-fold more effective in this regard. nih.gov

Table 1: In Vitro Efficacy of Cidofovir Against Select Herpesviridae

Virus Strain/Isolate Cell Line Assay Type Efficacy Metric (IC50/ID50) Source(s)
Murine Cytomegalovirus (MCMV) K181 (Lab Strain) MEF Plaque Reduction 0.17 µM nih.gov
Murine Cytomegalovirus (MCMV) G4 (Wild Isolate) MEF Plaque Reduction 0.23 µM nih.gov
Human Herpesvirus 1 (HHV-1) Clinical Isolates (n=46) Vero Yield Reduction 0.74 µg/mL (average) researchgate.net

The antiviral activity of cidofovir against herpesviruses has been validated in animal models. In a murine model of CMV-induced myocarditis, cidofovir demonstrated potent antiviral activity against MCMV in vivo. nih.gov When treatment was initiated 24 hours after infection, it significantly reduced the severity of both the acute and chronic phases of myocarditis. nih.gov However, if the treatment was delayed until after the acute phase had passed, it had no effect on the progression to chronic myocarditis. nih.gov In pediatric hematopoietic stem cell transplant recipients with life-threatening viral infections, cidofovir was used to treat resistant herpesvirus infections, among others. nih.gov

Efficacy Against Poxviruses (e.g., Vaccinia, Variola, Monkeypox)

Cidofovir has demonstrated broad and potent activity against members of the Poxviridae family. mdpi.comnih.gov Its efficacy has been established against orthopoxviruses such as vaccinia virus (VACV), variola virus (the causative agent of smallpox), cowpox virus (CPXV), and monkeypox virus (MPXV), as well as parapoxviruses like orf virus. mdpi.comnih.govnih.gov This makes it a significant compound in the context of potential poxvirus outbreaks. nih.gov

The inhibitory effects of cidofovir on orthopoxvirus replication are well-documented in cell culture systems. mdpi.comnih.gov Early studies found that cidofovir inhibited VACV replication with a 50% inhibitory concentration (IC50) of 4 µg/mL. mdpi.com Subsequent research confirmed its activity against a range of orthopoxviruses. mdpi.comnih.gov Variola virus has been shown to be one of the most sensitive orthopoxviruses to cidofovir's effects. mdpi.com In studies using a hollow-fiber infection model system with a recombinant strain of vaccinia virus, the concentration causing 50% inhibition was found to be approximately 38 µM. nih.gov For monkeypox virus, an IC50 value of 12±1 μg/ml has been reported. jpad.com.pk

Table 2: In Vitro Efficacy of Cidofovir Against Select Poxviruses

Virus Cell Line Efficacy Metric (IC50) Source(s)
Vaccinia Virus (VACV) Not Specified 4 µg/mL mdpi.com
Vaccinia Virus (VACV, recombinant WR strain) HeLa-S3 ~38 µM nih.gov
Monkeypox Virus (MPXV) Vero 76, Vero E6, LLC-MK2, BSC-40 12±1 µg/mL jpad.com.pk

Extensive studies in various animal models have confirmed the in vivo efficacy of cidofovir against severe and lethal poxvirus infections. nih.govnih.govnih.gov These models have utilized mice, rabbits, and monkeys with different routes of viral inoculation. nih.gov

In mice lethally infected intranasally with cowpox virus, a single subcutaneous injection of cidofovir (100 mg/kg) provided 100% protection when administered between four days before and the day of virus challenge. nih.gov Similar protective effects were seen in BALB/c mice infected intranasally with vaccinia virus, where a single 100 mg/kg dose given 24 hours post-infection led to 100% survival. nih.gov In a lethal respiratory cowpox infection model in mice, cidofovir was protective when administered before or after infection. nih.gov

The efficacy of cidofovir has also been demonstrated in primate models. In cynomolgus monkeys infected intratracheally with a lethal dose of monkeypox virus, cidofovir treatment significantly reduced mortality and severe morbidity. jpad.com.pkjpad.com.pk Treated animals had substantially lower viral loads in their blood compared to control groups. jpad.com.pk Recent studies in 2024 have further shown that cidofovir can strongly reduce the viral replication of MPXV clade II viruses in the respiratory tract of susceptible mice. nih.gov

Table 3: Preclinical Efficacy of Cidofovir in Animal Models of Poxvirus Infections

Animal Model Virus Route of Infection Key Efficacy Findings Source(s)
BALB/c Mice Cowpox Virus (CPXV) Intranasal Single 100 mg/kg dose protected 100% of mice when given up to 4 days pre-infection. nih.gov
BALB/c Mice Vaccinia Virus (VACV) Intranasal Single 100 mg/kg dose 24h post-infection resulted in 100% survival. nih.gov
Mice Cowpox Virus (CPXV) Intranasal A single dose of 100 mg/kg on day 0, 2, or 4 resulted in 90–100% survival. nih.gov
Cynomolgus Monkeys Monkeypox Virus (MPXV) Intratracheal Significantly reduced mortality, morbidity, and plasma virus loads. jpad.com.pkjpad.com.pk
African Dormice Monkeypox Virus (MPXV) Intranasal Treatment resulted in only 19% mortality compared to 100% in controls. jpad.com.pk

Efficacy Against Papillomaviruses (HPV)

Cidofovir has demonstrated notable efficacy against human papillomavirus (HPV), the causative agent of various benign and malignant growths. nih.gov Research indicates that its antiproliferative effects stem from the incorporation of the drug into cellular DNA, which leads to DNA damage. nih.gov This activity has been observed in both HPV-positive and HPV-negative cancer cell lines, suggesting its potential as a broad-spectrum agent beyond HPV-positive lesions. nih.gov

Preclinical and clinical observations have reported cidofovir's effectiveness in managing several HPV-associated conditions:

Anogenital and Common Warts: Topical application of cidofovir has been shown to result in the complete or partial resolution of anogenital warts, which are caused by HPV types such as 6, 8, 16, and 18. dermnetnz.org It has also been used successfully for common warts (verrucae) that are unresponsive to conventional treatments. dermnetnz.orgnih.gov

Laryngeal Papillomatosis: Caused by HPV types 6 and/or 11, this condition is characterized by warts in the upper airway. dermnetnz.org Intralesional injection of cidofovir has been used as an adjuvant treatment, with studies showing positive therapeutic responses. dermnetnz.org

Pre-cancerous Lesions: In a study involving HIV-positive individuals with high-grade pre-cancerous anal and vulvar lesions, topical cidofovir cream showed an efficacy of 50%. aidsmap.com The study reported a complete response in 15% of participants and a partial response in 36%. aidsmap.com

Oral HPV Lesions: A case report detailed the successful treatment of recalcitrant HPV lesions on the gingiva of an HIV-positive individual with a topical cidofovir formulation. mdedge.com

Table 1: Summary of Cidofovir Efficacy in HPV-Associated Conditions To view the data, click the down arrow to expand the table.

Cidofovir Efficacy Data for HPV
HPV-Associated ConditionVirus Types InvolvedKey Efficacy FindingsCitations
Anogenital WartsHPV-6, HPV-8, HPV-16, HPV-18Phase I/II trial showed complete or partial resolution with topical application. dermnetnz.org
Common Warts (Verrucae)HPV subtypesSuccessful treatment reported for lesions unresponsive to conventional therapies. dermnetnz.orgnih.gov
Laryngeal PapillomatosisHPV-6, HPV-11Adjuvant intralesional treatment showed high therapeutic response rates (56.25% to 82.3%). dermnetnz.org
High-Grade Anal/Vulvar LesionsOncogenic HPV typesA study reported 50% efficacy (15% complete response, 36% partial response) with topical cream. aidsmap.com
Recalcitrant Oral LesionsHPVSuccessful resolution of gingival lesions reported in a case study. mdedge.com

Efficacy Against Adenoviruses

Cidofovir is active in vitro against all clinical isolates of human adenovirus (HAdV) that have been tested. nih.gov A European survey that examined 126 HAdV isolates from 65 patients found that all isolates, regardless of species (A, B, C, D), exhibited a 50% inhibitory concentration (IC50) within the same range as the reference strain. nih.gov Furthermore, in sequential isolates obtained from patients undergoing treatment with cidofovir, no development of resistance was detected. nih.gov

In animal models, a prodrug of cidofovir, NPP-669, has shown high efficacy against HAdV infection. nih.govnih.gov In an immunosuppressed Syrian hamster model, NPP-669 was found to be highly effective. nih.govnih.gov A delayed administration experiment indicated that NPP-669 was more effective than a similar compound, brincidofovir (B1667797). nih.gov Parenteral administration of NPP-669 increased its efficacy approximately tenfold compared to oral dosing in this model. nih.gov

Table 2: In Vitro and In Vivo Efficacy of Cidofovir Against Adenovirus To view the data, click the down arrow to expand the table.

Cidofovir Efficacy Data for Adenovirus
CompoundModel SystemVirusKey Efficacy FindingsCitations
CidofovirIn Vitro (Cell Culture)126 clinical HAdV isolates (Species A, B, C, D)All isolates were susceptible, with IC50 values in a consistent range; no resistance emerged in sequential isolates from treated patients. nih.gov
NPP-669 (Cidofovir Prodrug)In Vivo (Syrian Hamster)HAdV-C6Highly efficacious; completely prevented mortality at a 0.1 mg/kg parenteral dose; superior to brincidofovir in delayed treatment. nih.govnih.gov

Investigations into Specific Virus Strains and Isolates Susceptibility

The susceptibility of specific viral strains and isolates to cidofovir has been a subject of investigation, particularly concerning the potential for resistance.

Human Adenovirus (HAdV): As previously noted, a comprehensive study of 126 clinical HAdV isolates found that all were susceptible to cidofovir in vitro. nih.gov This broad activity across different species and the lack of emergent resistance in treated patients suggest a high barrier to resistance for HAdV. nih.gov

Cytomegalovirus (CMV): Cidofovir is active in vitro against a variety of laboratory and clinical isolates of CMV. nih.gov The IC50 values for wild-type CMV isolates typically range from 0.5 to 2.8 µM. nih.gov However, CMV isolates with reduced susceptibility to cidofovir have been selected for in vitro in the presence of high drug concentrations, with resulting IC50 values ranging from 7 to 15 µM. nih.gov Resistance is often associated with mutations in the viral DNA polymerase gene. nih.gov Some ganciclovir-resistant CMV isolates, particularly those with mutations in the UL97 gene, remain susceptible to cidofovir. nih.gov However, isolates with mutations in the DNA polymerase gene, and especially those with mutations in both the DNA polymerase and UL97 genes, have been shown to be cross-resistant to cidofovir. nih.gov Cidofovir also retains activity against some, but not all, foscarnet-resistant CMV isolates. nih.gov

Table 4: Susceptibility of Specific Viral Isolates to Cidofovir To view the data, click the down arrow to expand the table.

Data on Viral Isolate Susceptibility
VirusIsolate TypeIC50 Range (µM)Resistance NotesCitations
Human Adenovirus (HAdV)126 Clinical IsolatesConsistent range across speciesNo variation in susceptibility or emergent resistance was detected in sequential isolates from treated patients. nih.gov
Cytomegalovirus (CMV)Wild-type Isolates0.5 - 2.8- nih.gov
Cytomegalovirus (CMV)Resistant Isolates (selected in vitro)7 - 15Resistance is linked to DNA polymerase mutations. Cross-resistance with ganciclovir and foscarnet (B613817) is possible. nih.gov

Molecular Basis of Viral Resistance to Cidofovir Dihydrate

Mechanisms of Resistance Development to Cidofovir (B1669016) Dihydrate

The primary mechanism by which viruses develop resistance to cidofovir is through the selection of mutations in the viral DNA polymerase gene. asm.orgnih.gov Cidofovir, an acyclic nucleoside phosphonate (B1237965), is administered as a monophosphate and is subsequently phosphorylated by cellular enzymes to its active diphosphate (B83284) form, cidofovir diphosphate. nih.govdrugbank.com This active metabolite mimics the natural substrate, dCTP, and competitively inhibits viral DNA polymerase. wikipedia.org

Resistance emerges when mutations in the DNA polymerase reduce the enzyme's affinity for cidofovir diphosphate, thereby diminishing the drug's inhibitory effect. This process often occurs through prolonged exposure of the virus to the drug, allowing for the selection and proliferation of resistant viral strains. asm.org For instance, in human cytomegalovirus (CMV), resistance to cidofovir is conferred by mutations in the UL54 gene, which encodes the viral DNA polymerase. asm.orgeurofins-viracor.com Similarly, in poxviruses like vaccinia virus, cidofovir resistance is linked to mutations in the E9L gene, the viral DNA polymerase homologue. nih.govnih.gov

The development of resistance is a step-wise process. Initial mutations may confer low-level resistance, and subsequent mutations can lead to higher levels of resistance. asm.org Studies have shown that the frequency of cidofovir resistance development is relatively low compared to some other antivirals like ganciclovir (B1264), which can also be inactivated by mutations in a viral kinase (UL97 in CMV) in addition to the DNA polymerase. oup.com

Role of Viral DNA Polymerase Mutations in Resistance

Mutations within the viral DNA polymerase are the cornerstone of cidofovir resistance. These mutations are typically amino acid substitutions in conserved regions of the enzyme that are critical for its function, including the catalytic and exonuclease domains. nih.govoup.com

In Human Cytomegalovirus (CMV), several mutations in the UL54 gene have been identified that confer resistance to cidofovir. These mutations are often located in regions that are distinct from those associated with resistance to other antivirals like foscarnet (B613817). oup.com For example, mutations such as D301N, N410K, D413E, T503I, and L516R have been shown to confer varying degrees of resistance to both ganciclovir and cidofovir. oup.comnih.gov These mutations are situated within the exonuclease functional domains of the DNA polymerase. nih.gov

In the context of poxviruses, such as vaccinia virus, mutations in the E9L polymerase gene are responsible for cidofovir resistance. nih.govasm.org Specific amino acid changes have been identified, including those in the N-terminal region associated with 3'→5' exonuclease activity and the polymerase domain. nih.govasm.org For example, mutations A314T and A684V in the vaccinia virus DNA polymerase have been shown to confer resistance, with the combination of both mutations resulting in a higher level of resistance than either mutation alone. nih.gov Similarly, in camelpox virus, a T831I single mutation and a double mutation A314V+A684V within the E9L gene have been identified in cidofovir-resistant strains. nih.gov

The following table summarizes key viral DNA polymerase mutations associated with cidofovir resistance in different viruses:

VirusGeneMutation(s)Conferred ResistanceReference(s)
Human Cytomegalovirus (CMV)UL54D301N, N410K, D413E, T503I, L516RCidofovir, Ganciclovir nih.gov, oup.com
Vaccinia VirusE9LA314T, A684VCidofovir nih.gov
Vaccinia VirusE9LFive amino acid changes in N-terminal regionCidofovir asm.org
Camelpox VirusE9LT831I, A314V+A684VCidofovir nih.gov
Adenovirus Type 5DNA PolymeraseV303I, T87ICidofovir, Brincidofovir (B1667797) researchgate.net

It is important to note that the presence of these mutations can sometimes lead to a reduction in the virus's replicative fitness or virulence, as has been observed in some cidofovir-resistant vaccinia virus strains. nih.govnih.gov

Chemical Synthesis and Analog Development of Cidofovir Dihydrate

Design and Synthesis of Cidofovir (B1669016) Dihydrate Analogs and Prodrugs

To overcome certain limitations of cidofovir, particularly its poor oral bioavailability due to the ionized phosphonate (B1237965) group, extensive research has focused on the design and synthesis of analogs and prodrugs. nih.govnih.gov A prodrug is an inactive or less active molecule that is converted into the active drug within the body. For cidofovir, this strategy primarily involves masking the two negative charges of the phosphonate group to enhance cell membrane penetration. nih.gov These modifications aim to improve cellular uptake and metabolic conversion to the active form, cidofovir diphosphate (B83284). nih.gov

Acyclic Nucleoside Phosphonate Derivatives

Cidofovir, chemically known as (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine (HPMPC), is a prominent member of the acyclic nucleoside phosphonates (ANPs). nih.govmdpi.com This class of compounds is characterized by a phosphonic acid group attached to an acyclic nucleobase mimic. nih.gov Because they already contain a phosphonate group, they bypass the initial, often rate-limiting, phosphorylation step required by many nucleoside analog drugs. nih.gov Other significant ANPs developed for antiviral therapy include adefovir (B194249) (PMEA) and tenofovir (B777) (PMPA). nih.govasm.org Like cidofovir, these compounds exhibit broad-spectrum activity against a variety of DNA viruses. nih.govkuleuven.be The development of these derivatives has been a key strategy in antiviral research, providing a foundation for creating more effective therapeutic agents. asm.orgnih.gov

Cyclic Forms of Cidofovir (e.g., Cyclic HPMPC Dihydrate)

A key intermediate in the development of cidofovir prodrugs is its cyclic form, 1-[((S)-2-Hydroxy-2-oxo-1,4,2-dioxaphosphorinan-5-yl)methyl] cytosine (cyclic HPMPC or cHPMPC). nih.gov This intramolecular ester is readily synthesized from cidofovir (HPMPC). A high-yield process involves treating a dimethylformamide (DMF) suspension of HPMPC with four molar equivalents of ethyl chloroformate. nih.gov This dehydrative intramolecular cyclization reaction typically produces cHPMPC in a 94% isolated yield and high purity. nih.gov

Cyclic cidofovir serves as a valuable precursor for creating various prodrugs, as the cyclic phosphonate can be opened to attach other chemical moieties. nih.govnih.gov For instance, serine peptide phosphoester prodrugs have been synthesized by esterifying the free P-OH group of cHPMPC with the side chain alcohol of a dipeptide. nih.gov While cHPMPC itself shows potent antiviral activity, its primary utility lies in its role as a synthetic intermediate for further chemical modification. nih.govchimerix.comdoi.org

Lipid Conjugates and Alkoxyalkyl Esters (e.g., Hexadecyloxypropyl-Cidofovir)

Among the most successful prodrug strategies for cidofovir is the attachment of lipid moieties, particularly through alkoxyalkyl esters. nih.govmdpi.com These lipid conjugates are designed to mimic natural lysophospholipids, thereby facilitating absorption and cellular uptake. nih.gov The esterification of cidofovir with an alkoxyalkyl group masks the phosphonate's negative charges, leading to significantly enhanced oral bioavailability and increased antiviral activity compared to the parent drug. mdpi.comnih.gov

A leading example is hexadecyloxypropyl-cidofovir (HDP-CDV), also known as brincidofovir (B1667797). nih.govnih.gov HDP-CDV has demonstrated a remarkable increase in antiviral potency, in some cases over 100-fold, against various DNA viruses. doi.orgnih.gov One synthetic route to HDP-CDV involves coupling cyclic cidofovir with 3-hexadecyloxy-1-propanol via a Mitsunobu reaction, followed by basic hydrolysis to open the cyclic ester. nih.gov Another approach involves preparing alkoxyalkyl phosphomorpholidates, which are then coupled to the nucleoside phosphonate. nih.gov

Researchers have synthesized and evaluated a wide range of these conjugates, varying the length and structure of the lipid chain. nih.govresearchgate.net This includes not only alkoxyalkyl esters like HDP-CDV and octadecyloxyethyl-cidofovir (ODE-CDV) but also novel disulfide-incorporated lipid conjugates, which can form micelles and are designed for oral administration. nih.govresearchgate.netnih.gov These modifications significantly improve the pharmacokinetic profile, allowing the drug to be taken up rapidly by cells, where the lipid tail is then cleaved by intracellular enzymes to release cidofovir for subsequent phosphorylation to its active diphosphate form. nih.govchimerix.comnih.gov

Structure-Activity Relationship (SAR) Studies of Cidofovir Dihydrate and its Derivatives

Structure-activity relationship (SAR) studies have been crucial in optimizing the design of cidofovir prodrugs. These studies systematically alter the chemical structure of the derivatives and evaluate the impact on antiviral activity and selectivity.

For alkoxyalkyl esters, research has shown that antiviral activity is highly dependent on the nature of the lipid chain. researchgate.net Key findings include:

Chain Length: The number of atoms in the alkyl or alkoxyalkyl chain significantly influences potency. researchgate.net In a series of disulfide-incorporated lipid conjugates, the optimal aliphatic chain length was found to be 18 or 20 carbon atoms. nih.govnih.gov

Linker Moiety: The chemical group connecting the lipid to the phosphonate is critical. For the disulfide conjugates, a C₂H₄ linker was identified as optimal. nih.govnih.gov

Unsaturation: The presence of a double bond in the alkoxyalkyl chain can also affect activity. researchgate.net

A 2023 study on disulfide-incorporated lipid prodrugs of cidofovir provided detailed SAR insights. The results, summarized in the table below, show how variations in the linker (m) and the lipid chain length (n) impact antiviral activity against Vaccinia Virus (VACV) and Adenovirus (AdV5). Compound 1c emerged as a highly potent derivative. researchgate.net

CompoundLinker (m)Chain Length (n)Antiviral Activity (IC₅₀, µM) vs. VACV (Vero cells)Antiviral Activity (IC₅₀, µM) vs. AdV5 (A549 cells)
1a 2120.40700.9419
1b 2160.12600.2079
1c 2180.09600.1572
1d 2200.09900.1705
1n 4180.23101.39
1q 6180.31100.1555
BCV N/A16 (HDP)0.13400.1350
(Data sourced from a study on disulfide-incorporated lipid prodrugs of cidofovir. nih.govresearchgate.net)

SAR studies have also been conducted on other types of derivatives. For N(4)-acyl derivatives of cidofovir, introducing long-chain fatty acid residues like behenoyl at the N(4)-position of the cytosine ring resulted in a more potent and selective inhibitor of herpesvirus replication compared to the parent cidofovir. nih.gov These comprehensive studies are essential for the rational design of new, more effective antiviral candidates based on the cidofovir scaffold. frontiersin.org

Stereochemical Considerations in Synthesis and Biological Activity

Stereochemistry plays a pivotal role in the biological activity of cidofovir and its derivatives. Cidofovir has a chiral center in its acyclic side chain, and its antiviral activity is almost exclusively associated with the (S)-enantiomer. google.com The (S)-configuration is significantly more active than the (R)-isomer. google.com This stereoselectivity is a critical factor that must be controlled during chemical synthesis.

To ensure the production of the desired (S)-isomer, synthetic routes often employ asymmetric synthesis techniques or start from enantiomerically pure precursors. google.com For example, a common strategy uses (S)-hydroxymethyl ethylene (B1197577) oxide as a chiral building block to establish the correct stereochemistry early in the synthesis process. google.com Another approach involves asymmetric dihydroxylation of an allyl-substituted pyrimidine (B1678525), which provides a key chiral intermediate with high stereoselectivity. google.com

The profound impact of stereochemistry extends to cidofovir's derivatives. Studies on various isomers of related compounds have shown that biological activity can differ dramatically between stereoisomers. mdpi.com Often, only one specific isomer displays significant potency, which can be related to stereoselective cellular uptake mechanisms or specific interactions with the target viral enzymes. mdpi.com For instance, in a study of 3-Br-acivicin isomers, only the (5S, αS) isomers showed potent antimalarial activity, suggesting uptake by a stereoselective L-amino acid transport system. mdpi.com Therefore, controlling the stereochemistry is a fundamental aspect of both the synthesis and the ultimate biological efficacy of cidofovir and any subsequently developed analogs.

Preclinical Pharmacokinetics and Pharmacodynamics of Cidofovir Dihydrate

Absorption and Distribution in Animal Models

The absorption of cidofovir (B1669016) following oral administration is generally low across different animal species. In rats, the oral bioavailability was estimated to be 3%, while in mice and monkeys, it was higher at 10% and approximately 22-23%, respectively. asm.orgnih.gov In contrast, subcutaneous administration resulted in high bioavailability, with 91.5% in rats and 98.5% in monkeys. nih.govnih.gov

Following intravenous administration, cidofovir distributes into what is approximated as the total body water. asm.org In African green monkeys, the drug rapidly distributed into the extracellular fluid. nih.gov The volume of distribution at steady-state (Vss) in HIV-infected patients, which is consistent with preclinical data, was approximately 500 ml/kg. asm.orgnih.gov Preclinical studies in rats and monkeys have consistently shown that the majority of the drug distributes to the kidneys. asm.org For instance, in rats, kidney concentrations of cidofovir at 24 hours post-intravenous administration were about 20-fold higher than for its cyclic analog. nih.gov Similarly, in monkeys, kidney concentrations were over 1,000-fold higher than plasma levels by 120 hours. nih.gov

Table 1: Bioavailability of Cidofovir in Animal Models

Animal Model Route of Administration Bioavailability (%)
Rat Oral 3 asm.org
Mouse Oral 10 asm.org
Monkey Oral ~22-23 asm.orgnih.gov
Rat Subcutaneous 91.5 nih.gov
Monkey Subcutaneous 98.5 nih.gov

Metabolism Studies in Preclinical Systems

In preclinical systems, cidofovir undergoes minimal systemic metabolism. medscape.com Plasma analysis in rats following intravenous administration of radiolabeled cidofovir revealed no metabolites. nih.gov The antiviral activity of cidofovir is dependent on its intracellular phosphorylation, a process carried out by cellular enzymes rather than viral kinases. asm.orgnih.gov

Cidofovir enters cells, reportedly through fluid endocytosis, where it is converted into its active antiviral metabolites. nih.gov This bypasses the initial phosphorylation step that is often a rate-limiting factor for other nucleoside analogs. nih.gov The identified intracellular metabolites are cidofovir monophosphate (CDV-P) and the active form, cidofovir diphosphate (B83284) (CDV-PP). nih.govnih.gov These metabolites, particularly the diphosphate, act as inhibitors of viral DNA polymerase. nih.govyoutube.com

Furthermore, a choline (B1196258) adduct of cidofovir monophosphate has been identified as a significant intracellular metabolite. nih.govnih.gov This cidofovir phosphocholine (B91661) conjugate is considered an intracellular depot form of the drug due to its extremely long intracellular half-life of approximately 48 hours. nih.gov This prolonged intracellular presence of active metabolites is a key feature of cidofovir's pharmacodynamics. nih.govnih.gov In the kidneys and liver of rats administered cidofovir, unchanged drug accounted for 35-65% of the radioactivity, while the metabolite attributed to cidofovir phosphocholine represented 29-60%. nih.gov

Table 2: Intracellular Metabolites of Cidofovir

Metabolite Role Intracellular Half-life
Cidofovir monophosphate (CDV-P) Intermediate metabolite -
Cidofovir diphosphate (CDV-PP) Active antiviral metabolite Long
Cidofovir phosphocholine Intracellular depot ~48 hours nih.gov

Elimination and Excretion Mechanisms in Animal Models

The primary route of elimination for cidofovir in animal models is renal excretion. asm.orgnih.gov Preclinical studies in rats, mice, rabbits, and monkeys have demonstrated that the majority of an intravenously administered dose is excreted in the urine as unchanged drug. asm.orgnih.gov In cynomolgus monkeys, over 90% of the radioactive dose was recovered in the urine within 7 days, with approximately 98% being the parent compound. nih.gov Similarly, in HIV-infected patients, a profile consistent with preclinical findings shows over 90% of an intravenous dose is recovered unchanged in the urine within 24 hours. nih.govnih.gov

The clearance of cidofovir in monkeys was found to be dose-dependent and exceeded the theoretical glomerular filtration rate, indicating that active tubular secretion plays a role in its elimination. nih.gov A notable characteristic of cidofovir's elimination is a prolonged terminal phase. asm.org In monkeys, this slow elimination phase had a half-life ranging from 24 to 36 hours. asm.orgnih.gov This phase is believed to reflect the slow efflux of cidofovir from cells, possibly after dephosphorylation of its intracellular metabolites. nih.gov

Tissue Distribution and Intracellular Retention in Animal Models

Cidofovir exhibits significant retention in certain tissues, which is closely linked to its long-acting antiviral effect. Following intravenous administration in rats, concentrations of the drug in most tissues declined with half-lives exceeding 12 hours, a phenomenon attributed to the long intracellular half-life of its phosphorylated forms. nih.gov The kidneys show particularly high and sustained concentrations of cidofovir. asm.orgnih.gov In monkeys, kidney concentrations declined with a half-life of 23 hours. nih.gov

Studies in mice using aerosolized radiolabeled cidofovir demonstrated prolonged retention of the drug in the lungs. nih.gov This targeted delivery resulted in lung concentrations greatly exceeding those in the kidneys, in contrast to subcutaneous injection which led to much higher kidney concentrations. nih.gov The intracellular retention of cidofovir's active phosphorylated metabolites is a critical factor, as their long half-lives contribute significantly to the drug's sustained antiviral action long after plasma concentrations have diminished. nih.gov

Relationship Between Drug Exposure and Antiviral Effect in Preclinical Models

The antiviral efficacy of cidofovir in preclinical models has been linked to the total drug exposure over time.

In an in vitro hollow-fiber infection model system studying vaccinia virus, the area under the concentration-time curve (AUC) was identified as the pharmacodynamic parameter that drives the antiviral effect. nih.gov The study demonstrated that the antiviral activity was dependent on the total exposure to cidofovir, rather than the specific schedule of administration (bolus vs. continuous infusion). nih.gov The AUC required to achieve 50% of the maximal antiviral effect (Emax) against the WR strain of vaccinia virus over 72 hours was determined to be 2,804 μM·h. nih.gov These findings suggest that achieving a target AUC is crucial for the effective use of cidofovir against susceptible viruses. nih.gov

Use of In Vitro Hollow-Fiber Infection Model Systems for Pharmacodynamic Modeling

The in vitro hollow-fiber infection model (HFIM) system is a valuable tool for detailed pharmacodynamic (PD) evaluation of antiviral compounds like cidofovir. researchgate.net This model simulates the in vivo pharmacokinetic (PK) profiles of drugs, allowing for the study of the relationship between drug exposure and antiviral response in a controlled laboratory setting. fibercellsystems.commdpi.com The HFIM consists of a two-compartment system where virus-infected cells are cultured in the extracapillary space of a hollow-fiber cartridge, while the drug is administered into the central reservoir, mimicking human drug concentration-time profiles. mdpi.comfrontiersin.org

A key advantage of the HFIM is its ability to maintain a high density of cells and viruses, facilitating the study of drug effects over extended periods. researchgate.net This system has been employed to determine the pharmacodynamic characteristics of cidofovir against various viruses, notably vaccinia virus (VV), a surrogate for variola virus. nih.govnih.gov

In a pivotal study using an in vitro hollow-fiber infection model, the pharmacodynamics of cidofovir against vaccinia virus-infected HeLa-S3 cells were investigated. asm.org The model was used to conduct dose-ranging and dose-fractionation experiments to identify the pharmacodynamic parameter linked to the antiviral activity of cidofovir. nih.gov

Detailed Research Findings:

A dose-ranging study was performed by continuously infusing cidofovir at different concentrations into the HFIM system. The results demonstrated that cidofovir could almost completely suppress VV replication at concentrations of 50 μM or greater. nih.gov The 50% effective concentration (EC50) of cidofovir for the WR strain of vaccinia virus in this model was approximately 38 μM. nih.gov

Further experiments were conducted to determine the EC50 values of cidofovir against different strains of vaccinia virus in HeLa-S3 cells. The findings are summarized in the table below.

Vaccinia Virus StrainEC50 (μM)Standard Deviation
WR30.858.78
IHD-J18.746.02
IHD-W20.614.21

Data sourced from a study on the pharmacodynamics of cidofovir for vaccinia virus infection. nih.gov

Dose fractionation studies were also carried out to determine whether the antiviral effect of cidofovir is dependent on the concentration (peak/MIC) or the duration of exposure (AUC/MIC). In these experiments, the same total dose of cidofovir was administered either as a continuous infusion or as intermittent bolus doses. The results indicated that the antiviral effect was independent of the administration schedule, demonstrating that the area under the concentration-time curve (AUC) is the primary pharmacodynamic driver of cidofovir's activity. nih.govresearchgate.net Specifically, the AUC/EC50 ratio was identified as the pharmacodynamically linked variable. nih.gov

An inhibitory sigmoid Emax model was used to quantify the relationship between cidofovir exposure and its antiviral effect. This analysis revealed that the AUC over a 72-hour period (AUC0-72) required to achieve 50% of the maximal antiviral effect (Emax) was 2,804 μM·h. nih.gov The study concluded that the standard licensed dose of cidofovir is likely insufficient to protect against intentional exposure to variola virus, suggesting that exposures 5 to 10 times higher would be necessary to achieve a robust protective effect. nih.govnih.gov Such higher doses, however, raise concerns about potential nephrotoxicity. nih.govasm.org

The table below presents data from a dose fractionation experiment comparing continuous infusion with intermittent administration of cidofovir.

Cidofovir Exposure (μM)Administration MethodAntiviral Effect
30Continuous InfusionSimilar antiviral effect
30Intermittent AdministrationSimilar antiviral effect
100Continuous InfusionSimilar antiviral effect
100Intermittent AdministrationSimilar antiviral effect

Data illustrating that the antiviral effect of cidofovir is linked to the AUC, as both continuous and intermittent administrations yielding the same total exposure resulted in a similar antiviral response. nih.gov

Advanced Delivery Systems and Formulation Research for Cidofovir Dihydrate

Approaches for Enhanced Cellular Uptake and Bioavailability

Studies have demonstrated that HDP-CDV exhibits significantly increased antiviral activity compared to the parent compound. nih.gov This enhancement is attributed to its unique cellular uptake and metabolic pathway. Unlike cidofovir (B1669016), which is taken up by the slow process of fluid endocytosis, HDP-CDV is rapidly taken up by human lung fibroblasts. nih.gov This rapid uptake is believed to occur through association with cellular membrane phospholipids. nih.gov

Once inside the cell, HDP-CDV is metabolized to cidofovir diphosphate (B83284) (CDV-DP), the active antiviral compound. Research has shown that the levels of CDV-DP are over 100 times greater in cells exposed to HDP-CDV compared to those exposed to cidofovir. nih.gov Furthermore, the intracellular half-life of CDV-DP is substantially prolonged when derived from HDP-CDV, lasting for 10 days compared to the 2.7 days reported for cidofovir. nih.gov

The topical bioavailability of cidofovir has also been investigated. In studies using rabbits, the absolute bioavailability of a cidofovir gel formulation was found to be low on intact skin (0.2% to 2.1%), but increased significantly to 41% on abraded skin. nih.gov This suggests that the primary barrier to topical absorption is the skin itself. nih.gov

Table 1: Comparative Cellular Metabolism of Cidofovir and HDP-CDV

Compound Cellular Uptake Mechanism Resulting CDV-DP Levels Intracellular Half-life of CDV-DP
Cidofovir Fluid Endocytosis (slow) Baseline 2.7 days nih.gov

Polymeric and Lipidic Nanoparticle Systems for Cidofovir Dihydrate Delivery

Nanoparticle-based drug delivery systems, including polymeric and lipidic nanoparticles, have emerged as a promising strategy to address challenges associated with conventional drug formulations, such as poor stability and low encapsulation efficiency. nih.govmdpi.comnih.gov These systems can be engineered to provide controlled drug release and targeted delivery. nih.gov

Polymeric/Lipidic Hybrid Systems (PLHs)

Polymeric/lipidic hybrid systems (PLHs) are advanced nanocarriers that combine the structural advantages of both polymeric nanoparticles and liposomes. nih.govnih.govmdpi.com These systems typically consist of a polymeric core that controls drug release and a lipid shell that enhances biocompatibility and stability. nih.govmdpi.commdpi.com

Research has been conducted on novel PLHs for the effective delivery of cidofovir. nih.gov These hybrid systems, composed of a specific combination of biocompatible materials, have been shown to improve the stability and encapsulation efficiency of the drug. nih.gov In vitro studies have suggested that PLHs could enhance the antitumoral effect of cidofovir, even at lower doses, when compared to traditional multilamellar liposomes and polymeric particles. nih.gov The structure of these PLHs is a cross between polymeric particles and liposomes. nih.gov

Table 2: Characteristics of Cidofovir Delivery Systems

Delivery System Key Features Reported Advantages for Cidofovir
Polymeric/Lipidic Hybrid Systems (PLHs) Polymeric core and lipid shell nih.govmdpi.com Improved drug stability and encapsulation efficiency nih.gov
Multilamellar Liposomes Lipid-based vesicles Standard for comparison nih.gov

Microparticles and Microspheres for Sustained Release

Microparticles and microspheres are micron-sized spherical carriers that can be formulated to provide sustained drug release. google.comnih.gov Various methods, such as the emulsion solvent diffusion method, are employed to produce these particles. researchgate.net

Studies have focused on the formulation and evaluation of cidofovir-loaded microspheres using polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) and ethyl cellulose. researchgate.net These microspheres have been characterized for various parameters, including particle size, drug content, and in vitro dissolution. researchgate.net Research has reported the production of cidofovir microspheres with particle sizes ranging from 10 µm to 450 µm. researchgate.net The drug content in these formulations has been found to range from 64.8% to 97.2%, with drug loading capacities between 55.6% and 96.8%. researchgate.net The in vitro dissolution studies have shown varied release profiles, with one formulation exhibiting a 62.87% release. researchgate.net

Table 3: Properties of Cidofovir-Loaded Microspheres

Formulation Code Polymer(s) Particle Size (µm) Drug Content (%) Drug Loading Capacity (%) In Vitro Dissolution (%)

Micelle Formulations for Enhanced Delivery

Polymeric micelles are nanosized, core-shell structures formed from the self-assembly of amphiphilic block copolymers in an aqueous solution. kinampark.com They have been extensively investigated as carriers for poorly soluble drugs due to their ability to increase solubility and stability. kinampark.comresearchgate.net

For cidofovir, micelle-based delivery systems have been explored, particularly for its lipid derivative, hexadecyloxypropyl-cidofovir (HDP-CDV). nih.govnih.gov HDP-CDV has been shown to form micelles in both water and vitreous supernatant. nih.govnih.gov These micelles have been characterized with an average size of approximately 274.7 nm and a zeta potential of -47.1 mV. nih.govnih.gov The critical micelle concentration was found to be 19 µg/mL in water and 9 µg/mL in vitreous supernatant at 37°C. nih.govnih.gov

Ocular Drug Delivery Systems for Cidofovir Dihydrate

The eye presents unique barriers to drug delivery, making it challenging to achieve therapeutic concentrations in the posterior segment. nih.gov Advanced drug delivery systems are being developed to overcome these challenges for drugs like cidofovir, which is used to treat CMV retinitis. nih.govyoutube.com

Intravitreal Delivery Approaches

Intravitreal injection is a direct method of delivering drugs to the posterior segment of the eye. nih.gov This approach can achieve high local drug concentrations while minimizing systemic exposure. nih.gov

Research on intravitreal delivery of cidofovir and its prodrugs has shown promise for sustained-release applications. nih.govnih.govarvojournals.org A micelle-based formulation of HDP-CDV has been proposed as a long-lasting intravitreal delivery system. nih.govnih.gov Drug release studies in excised rabbit vitreous demonstrated a sustained release profile with a half-life of 2.7 days. nih.govnih.gov This is a significant extension compared to the vitreous half-lives of small molecule drugs like ganciclovir (B1264) or cidofovir, which are typically only a few hours. nih.gov

Another approach involves the use of crystalline lipid prodrugs of cidofovir. arvojournals.org These formulations can form a depot in the vitreous after injection, leading to a slow release of the active drug. arvojournals.org Pharmacokinetic studies of HDP-CDV following intravitreal injection in rabbits have shown a two-phase elimination process with half-lives of 8.4 days in the retina, 6.9 days in the choroid, and 6.2 days in the vitreous. arvojournals.org

Table 4: Intravitreal Delivery Systems for Cidofovir and its Prodrugs

Formulation Active Compound Delivery System Key Findings
Micelle Formulation HDP-CDV Micelles Average size: 274.7 nm; Zeta potential: -47.1 mV; Release half-life in vitreous: 2.7 days nih.govnih.gov

Crystalline Lipid Prodrugs for Sustained Intraocular Release

The development of crystalline lipid prodrugs of cidofovir represents a significant advancement for achieving sustained intraocular drug delivery. This approach aims to convert biologically active compounds into crystalline lipid prodrugs that can be administered directly into the vitreous humor, forming a long-lasting, slow-release depot. nih.govarvojournals.org This strategy addresses the challenge of maintaining therapeutic drug levels within the eye over an extended period. nih.govarvojournals.org

Research has focused on lipid conjugates of cyclic cidofovir (cCDV), such as hexadecyloxypropyl-cyclic cidofovir (HDP-cCDV) and octadecyloxyethyl-cyclic-cidofovir (ODE-cCDV). nih.govarvojournals.orgresearchgate.netnih.gov These lipophilic prodrugs are designed to improve upon the limitations of hydrophilic drugs like cidofovir, which can have difficulty permeating the lipophilic retinal epithelium. researchgate.netnih.gov By creating a crystalline suspension, these prodrugs act as a reservoir within the vitreous, slowly dissolving to release the active drug and thereby providing prolonged antiviral activity. arvojournals.orgnih.gov

A study involving intravitreal injections of HDP-cCDV in rabbits demonstrated its potential for long-term efficacy. Following a single 100 μg injection, the vitreous concentration of HDP-cCDV was 0.05 μM at five weeks and 0.002 μM at eight weeks. nih.govarvojournals.orgresearchgate.net Notably, the concentration at week eight remained above the 50% inhibitory concentration (IC50) for human cytomegalovirus (HCMV), which is 0.0003 μM. nih.govarvojournals.orgresearchgate.net A pretreatment study further confirmed that a single injection could provide an antiviral effect lasting for 100 days. nih.govarvojournals.orgresearchgate.net

Further pharmacokinetic studies with radiolabeled ODE-cCDV in rabbits provided detailed insights into its distribution and persistence. The prodrug formed a solid depot in the vitreous, leading to a much longer apparent elimination half-life compared to unmodified cidofovir. nih.govnih.gov While the vitreous half-life was approximately 25 days, the drug's mean residence time was even longer in the retina (17.6 days) and choroid (19.6 days), indicating that the prodrug depot effectively feeds the target tissues over time. nih.govnih.gov The drug exposure, measured by the area under the curve (AUC), was found to be greater in the retina than in the vitreous, highlighting the efficiency of this delivery system in reaching the site of infection. nih.govnih.gov

Table 1: Intraocular Pharmacokinetics of Crystalline Lipid Prodrugs of Cidofovir in Rabbit Models

Prodrug Dose Tissue Time Point Concentration / Parameter Reference
HDP-cCDV 100 µ g/eye Vitreous Week 5 0.05 µM nih.govarvojournals.org
HDP-cCDV 100 µ g/eye Vitreous Week 8 0.002 µM nih.govarvojournals.org
ODE-cCDV 100 µ g/eye Vitreous - Apparent t½: 25 days nih.govnih.gov
ODE-cCDV 100 µ g/eye Retina - Mean Residence Time: 17.6 days nih.govnih.gov
ODE-cCDV 100 µ g/eye Choroid - Mean Residence Time: 19.6 days nih.govnih.gov
ODE-cCDV 100 µ g/eye Retina - AUC: 1,120,837.1 ng·day/mL nih.govnih.gov

HDP-cCDV: hexadecyloxypropyl-cyclic cidofovir; ODE-cCDV: octadecyloxyethyl-cyclic-cidofovir; t½: half-life; AUC: Area Under the Curve.

Topical Formulations for Localized Application

Topical formulations of cidofovir have been investigated as a means of delivering the antiviral agent directly to cutaneous sites of infection, thereby concentrating its effect and minimizing systemic exposure. nih.govnih.gov Research has explored various formulations, including gels, creams, and ointments, typically compounded at concentrations ranging from 0.3% to 3%. nih.govescholarship.orgdermnetnz.org These formulations have been evaluated for the treatment of various virally induced skin conditions. nih.govnih.gov

The effectiveness of topical cidofovir can be significantly influenced by the formulation's vehicle. A preclinical study using a cottontail rabbit papillomavirus (CRPV) model demonstrated that the choice of formulation base greatly enhanced the therapeutic outcome compared to unformulated cidofovir. nih.gov In this comparative study, a 1% cidofovir concentration was tested in different vehicles. The most effective results were achieved with cidofovir formulated in cremophor, followed by carbomer 940, and then dimethyl sulfoxide (B87167) (DMSO). nih.gov The research indicated that with an effective formulation, complete resolution of papillomas could be achieved with cidofovir concentrations below 0.3%, whereas unformulated cidofovir required doses of 2% to achieve similar outcomes. nih.gov

Clinical studies and case reports have provided evidence for the utility of topical cidofovir in human patients. In a study of patients with periungual warts who had failed previous treatments, topical cidofovir 3% applied once or twice daily resulted in complete resolution in 56.1% of patients and partial reduction in 29.2% of patients. nih.gov For acyclovir-resistant herpes simplex virus (HSV) lesions, a 1% cidofovir gel led to clinical improvement and negative HSV status on repeat testing. nih.gov Another study on anogenital warts showed that a 1% cidofovir gel applied for 6 weeks yielded a 76.2% complete response rate. nih.gov

Table 2: Efficacy of Various Topical Cidofovir Formulations in Clinical and Preclinical Studies

Formulation Condition Study Population Key Finding Reference
1% Cidofovir in Cremophor Papillomas Rabbit Model More effective than Carbomer 940 or DMSO formulations nih.gov
1% Cidofovir in Carbomer 940 Papillomas Rabbit Model More effective than DMSO formulation nih.gov
1% Cidofovir in 10% DMSO Papillomas Rabbit Model Less effective than Cremophor or Carbomer 940 nih.gov
3% Cidofovir (Cream/Ointment) Periungual Warts Human (n=41) 56.1% complete resolution nih.gov
1% Cidofovir Gel Anogenital Warts Human (n=26) 76.2% complete response nih.gov

DMSO: Dimethyl sulfoxide; HSV: Herpes Simplex Virus; PCR: Polymerase Chain Reaction.

Table of Compound Names

Compound Name Abbreviation/Synonym
Cidofovir dihydrate -
(S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine HPMPC, Cidofovir
Cyclic cidofovir cCDV, cHPMPC
Hexadecyloxypropyl-cyclic cidofovir HDP-cCDV
Octadecyloxyethyl-cyclic-cidofovir ODE-cCDV
Ganciclovir GCV
Hexadecyloxypropyl-phospho-ganciclovir HDP-P-GCV
Cremophor -
Carbomer 940 -

Combination Antiviral and Antiproliferative Strategies with Cidofovir Dihydrate

Synergistic Antiviral Activities with Other Antiviral Agents (e.g., Interferons)

The combination of Cidofovir (B1669016) dihydrate with other antiviral agents, most notably interferons, has been shown to produce synergistic effects against various DNA viruses. Interferons, a group of signaling proteins, possess broad antiviral properties, including the ability to inhibit viral protein synthesis and activate immune responses. nih.gov When used in conjunction with Cidofovir dihydrate, which directly inhibits viral DNA polymerase, the antiviral efficacy is significantly amplified.

In vitro studies have demonstrated that the combination of Cidofovir and ganciclovir (B1264), another antiviral medication, has a synergistic effect in inhibiting the replication of cytomegalovirus (CMV). nih.gov A phase I clinical study involving patients with AIDS-related CMV retinitis treated with a combination of intravenous Cidofovir and oral ganciclovir showed enhanced clinical efficacy. nih.gov During a median of 5.5 months of this combination therapy, only one out of seven patients experienced retinitis progression. nih.gov

Research on human papillomavirus (HPV)-transformed keratinocytes has shown that combining alpha-interferon (IFN-α2a) with Cidofovir results in a more effective inhibition of viral activity and cellular proliferation than either drug used alone. nih.gov Evaluation of different drug ratios identified a synergistic cooperation between IFN-α2a and Cidofovir in halting the proliferation of HPV-infected cells. nih.gov The combination of 25 U/ml of IFN-α2a and 0.15 μM of Cidofovir was found to be the 50% inhibitory concentration (IC50) in these combination treatments. nih.gov

Table 1: Synergistic Antiviral Effects of Cidofovir Dihydrate in Combination with Other Antivirals

Combination AgentVirusModelKey FindingsReference
GanciclovirCytomegalovirus (CMV)In vitro, Phase I Clinical TrialSynergistic inhibition of CMV replication. Enhanced clinical efficacy in AIDS patients with CMV retinitis. nih.gov
Interferon-α2aHuman Papillomavirus (HPV)-16In vitro (HPV-16-transformed keratinocytes)Synergistic inhibition of cell proliferation. More effective than either drug alone. nih.gov

Combination Approaches for Antiproliferative Effects (e.g., in HPV-transformed cells)

The antiproliferative properties of Cidofovir dihydrate are particularly significant in the context of HPV-transformed cells, which are responsible for various cancers, including cervical and head and neck cancers. Combination therapies that leverage these properties have shown considerable promise in preclinical and early-phase clinical trials.

A notable strategy involves combining Cidofovir with chemoradiotherapy. Preclinical studies have indicated that Cidofovir can make HPV-infected cells more susceptible to the effects of radiation and chemotherapy. nih.govmdedge.com This sensitizing effect is believed to stem from Cidofovir's ability to restore the function of the p53 tumor suppressor protein, which is often inactivated by the HPV E6 oncoprotein. medscape.com The restoration of p53 function makes the cancer cells more prone to apoptosis (programmed cell death) when exposed to chemoradiation. medscape.com

Furthermore, combining Cidofovir with the immune response modifier imiquimod (B1671794) has also been explored. One study found that patients with high-grade vulval intraepithelial neoplasia (VIN) who had high levels of HPV16 L1 and E2 methylation were more likely to respond to treatment with Cidofovir (80.0% response rate) compared to imiquimod (42.9% response rate). nih.gov

Table 2: Antiproliferative Effects of Cidofovir Dihydrate Combination Therapies in HPV-Transformed Cells

CombinationCancer TypeStudy TypeKey FindingsReference
ChemoradiotherapyCervical CancerPhase I Clinical Trial89% complete response rate in evaluable patients. 2-year overall survival of 93%. nih.gov
ChemotherapyCervical CancerClinical TrialTumor shrinkage in 100% of participants; complete disappearance in 80%. time.com
ImiquimodVulval Intraepithelial NeoplasiaClinical TrialHigher response rate in patients with specific HPV DNA methylation patterns. nih.gov

Mechanistic Studies of Combined Therapeutic Modalities

The synergistic effects observed with Cidofovir dihydrate in combination therapies are underpinned by distinct yet complementary mechanisms of action.

In the context of antiviral synergy with interferons, Cidofovir acts by directly inhibiting viral DNA synthesis. nih.gov Interferons, on the other hand, exert their antiviral effects through multiple pathways, including the induction of genes that block protein synthesis, activate protein degradation, and upregulate enzymes that degrade viral RNA. nih.gov In HPV-transformed cells, interferons can also suppress the expression of the viral oncoproteins E6 and E7, which are crucial for maintaining the cancerous state. nih.gov The combination of Cidofovir and interferon-α was found to decrease the expression of E6 and E7 oncoproteins by 40%. nih.gov This dual-pronged attack on both viral replication and the oncogenic drivers of proliferation leads to a more potent therapeutic outcome.

The mechanism of synergy between Cidofovir and chemoradiotherapy in HPV-positive cancers is particularly noteworthy. The HPV E6 oncoprotein targets the tumor suppressor protein p53 for degradation, thereby allowing cancer cells to evade apoptosis. medscape.comnih.gov Preclinical research has demonstrated that Cidofovir can downregulate the expression of E6 and E7, leading to the reactivation of p53. nih.gov This restoration of p53 function "sensitizes" the cancer cells to the DNA-damaging effects of radiation and chemotherapy, making them more susceptible to cell death. medscape.com Studies have also shown that Cidofovir treatment can lead to an accumulation of DNA double-strand breaks in cancer cells, further enhancing the efficacy of radiotherapy. mdpi.com Furthermore, Cidofovir has been observed to induce S- and G2/M phase arrest in the cell cycle of cancer cells, which can also contribute to mitotic catastrophe, a form of cell death. mdpi.com

Table 3: Mechanistic Insights into Cidofovir Dihydrate Combination Therapies

CombinationKey Mechanistic ActionsOutcomeReference
With Interferons - Cidofovir: Inhibition of viral DNA polymerase. - Interferon: Inhibition of viral protein synthesis, activation of protein degradation, upregulation of RNase L, suppression of HPV E6/E7 oncoproteins.Synergistic antiviral and antiproliferative effects. nih.gov
With Chemoradiotherapy - Cidofovir: Downregulation of HPV E6/E7 oncoproteins, restoration of p53 function, induction of DNA damage. - Chemoradiotherapy: Induction of DNA damage and apoptosis.Sensitization of HPV-positive cancer cells to chemoradiotherapy, leading to enhanced tumor cell killing. nih.govmedscape.commdpi.com

Future Directions and Emerging Research Avenues for Cidofovir Dihydrate

Exploration of Broader Antiviral Applications at the Molecular and Preclinical Levels

While approved for CMV retinitis, cidofovir (B1669016) exhibits broad-spectrum activity against many DNA viruses, a characteristic that is being extensively explored in preclinical settings. nih.govmdpi.com Its mechanism, which involves selective inhibition of viral DNA polymerases, makes it a candidate for various other viral pathogens. drugbank.comnewdrugapprovals.org

Research has demonstrated cidofovir's potent in vitro activity against:

Poxviruses : This includes orthopoxviruses like vaccinia, variola (smallpox), cowpox, and monkeypox, as well as molluscipox and parapoxviruses. nih.govnih.gov Preclinical studies in mouse models have shown that cidofovir can be protective against lethal respiratory infections with cowpox and vaccinia virus. nih.govresearchgate.net

Adenoviruses : Cidofovir is active against adenoviruses in cell culture. nih.gov Studies in immunosuppressed animal models, such as the Syrian hamster, have confirmed its efficacy against disseminated adenovirus type 5 (Ad5) infection, where it reduces viral replication and pathology in the liver. nih.gov

Human Papillomaviruses (HPV) : The compound is being investigated as a potential therapy for conditions caused by HPV. wikipedia.orgnewdrugapprovals.org

Polyomaviruses : Cidofovir has shown activity against BK virus, a significant pathogen in transplant recipients. wikipedia.orgresearchgate.net

Herpesviruses : Beyond CMV, cidofovir is active against other human herpesviruses, including acyclovir-resistant Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). wikipedia.orgresearchgate.net

These preclinical findings underscore the potential for repurposing cidofovir for a wider range of viral infections, particularly those for which limited therapeutic options exist.

Development of Next-Generation Nucleotide Analogs with Enhanced Profiles

A major focus of current research is the development of cidofovir derivatives, or next-generation nucleotide analogs, designed to improve upon the parent compound's profile. The primary goals are to enhance oral bioavailability, increase antiviral potency, and broaden the spectrum of activity.

One of the most significant advancements in this area is Brincidofovir (B1667797) (CMX001) , a lipid-linked derivative of cidofovir. nih.gov This modification enhances its oral bioavailability and intracellular penetration. Preclinical studies have shown that brincidofovir has potent activity against adenoviruses and other DNA viruses, often superior to that of cidofovir itself. nih.gov

More recently, another prodrug, NPP-669 , has shown high efficacy against human adenovirus infection in the permissive Syrian hamster model. nih.gov In delayed-treatment experiments, NPP-669 was reported to be more effective than brincidofovir. nih.gov

Other strategies to create enhanced analogs include the synthesis of alkoxyalkyl esters of cidofovir. researchgate.netnih.gov For instance, hexadecyloxypropyl-CDV (HDP-CDV) and octadecyloxyethyl-CDV (ODE-CDV) have demonstrated multiple-log-unit enhanced activity against human cytomegalovirus (HCMV) in vitro. nih.gov These modifications are part of a broader effort in medicinal chemistry to refine nucleoside and nucleotide analogs for improved therapeutic application. nih.govnih.govmdpi.com

Table 1: Examples of Next-Generation Cidofovir Analogs and Their Preclinical Findings

Compound Name Modification Key Preclinical Findings References
Brincidofovir (CMX001) Lipid-linked derivative (alkoxyalkyl ester) Strong activity against adenovirus in cell culture and animal models; enhanced oral bioavailability. nih.gov
NPP-669 Prodrug of cidofovir Highly efficacious against human adenovirus in hamster models, even in delayed administration scenarios. nih.gov
Hexadecyloxypropyl-CDV (HDP-CDV) Alkoxyalkyl ester Multiple-log-unit enhanced activity against HCMV in vitro. nih.gov

| Octadecyloxyethyl-CDV (ODE-CDV) | Alkoxyalkyl ester | Multiple-log-unit enhanced activity against HCMV in vitro. | nih.gov |

Innovations in Drug Delivery Technologies for Improved Therapeutic Outcomes

Innovations in drug delivery are being explored to enhance the therapeutic efficacy of cidofovir by improving its delivery to target sites and overcoming its hydrophilic nature, which limits permeability. umsystem.eduijraset.com These novel systems aim to concentrate the drug at the site of infection, thereby increasing effectiveness. nih.gov

Promising approaches include:

Prodrug Strategies : As mentioned with brincidofovir and NPP-669, creating prodrugs is a key delivery innovation. Lipid ester prodrugs of cidofovir are being designed to target specific cellular transporters. umsystem.edu For example, biotinylated lipid ester derivatives have been synthesized to target the sodium-dependent multivitamin transporter (SMVT), showing improved lipophilicity and potential for sustained drug delivery. umsystem.educore.ac.uk

Nanocarrier Systems : Nanotechnology offers new platforms for antiviral therapy. frontiersin.orgmdpi.com Nanoparticles, liposomes, and nanogels are being investigated as carriers to improve the pharmacokinetic profile of nucleotide analogs like cidofovir. nih.govfrontiersin.org These systems can protect the drug from degradation and facilitate its transport across biological barriers. mdpi.com

Laser-Assisted Drug Delivery : For topical applications, such as treating plantar warts, laser-assisted delivery is an emerging technique. nih.gov An ablative fractional laser can enhance the penetration of topical cidofovir through the epidermis, representing a promising option for recalcitrant cutaneous viral lesions. nih.gov

These advanced delivery technologies hold the potential to unlock new therapeutic applications for cidofovir and its analogs. nih.govfrontiersin.org

Further Understanding of Host-Pathogen Interactions Relevant to Cidofovir Dihydrate Action

A deeper understanding of the interplay between the host, the virus, and cidofovir is crucial for optimizing its use and developing new therapies. Research in this area focuses on the molecular details of its mechanism of action.

Cidofovir, as a nucleotide analog, must be phosphorylated by host cell enzymes to become active. youtube.commdpi.com Unlike some other nucleoside analogs, it does not require initial phosphorylation by a viral kinase, which contributes to its activity against viruses resistant to drugs like acyclovir. newdrugapprovals.org The active metabolite, cidofovir diphosphate (B83284), then acts as a competitive inhibitor and an alternative substrate for the viral DNA polymerase. drugbank.comnih.gov

Key areas of ongoing investigation include:

Mechanism of DNA Chain Termination : Studies have shown that the incorporation of cidofovir into the growing viral DNA chain significantly slows the rate of DNA synthesis. drugbank.comnih.gov The incorporation of two consecutive cidofovir molecules can completely halt DNA elongation by HCMV DNA polymerase. mdpi.comnih.gov Furthermore, the viral polymerase's associated exonuclease activity is unable to remove the incorporated cidofovir, contributing to its potent and long-lasting antiviral effect. mdpi.comnih.gov

Host Cell Kinases : Identifying the specific host cell kinases responsible for activating cidofovir (e.g., pyrimidine (B1678525) nucleoside monophosphate kinase and nucleoside 5'-diphosphate kinase) is critical. mdpi.com Understanding the regulation and expression of these enzymes in different cell types could help predict therapeutic efficacy and host response.

Viral Resistance Mechanisms : Although resistance is less common than with other antivirals, it can occur through mutations in the viral DNA polymerase gene. researchgate.net Studying these resistant mutants provides valuable insight into the precise interaction between the drug and its viral target. For example, a resistant cowpox virus DNA polymerase was found to be 8.5-fold less sensitive to inhibition by cidofovir diphosphate. researchgate.net

This fundamental research into host-pathogen interactions not only clarifies how cidofovir works but also identifies new potential targets and strategies for future antiviral drug design. mdpi.com

Table of Mentioned Compounds

Compound Name
(S)-HPMPA
3TC (lamivudine)
Abacavir
Acyclovir
Adefovir (B194249)
Adefovir dipivoxil
Alkyloxyalkyl prodrugs
Astodrimer sodium
AZT (zidovudine)
Bemnifosbuvir
Biotinylated (B) derivatives (B-C2-cCDF, B-C6-cCDF, B-C12-cCDF)
Brincidofovir (CMX001)
(-)-Carbovir
Cidofovir
Cidofovir dihydrate
Cidofovir diphosphate
CPE-C
Cyclic Cidofovir (cCDV)
D4T (stavudine)
Dideoxycytidine (ddC, Zalcitabine)
Dideoxyinosine (ddI, didanosine)
Emtricitabine
Entecavir
Famciclovir
Foscarnet (B613817)
Galidesivir (BCX4430)
Ganciclovir (B1264) (GCV)
GS-441524
HDP-CDV (Hexadecyloxypropyl-cidofovir)
HDP-P-GCV
HDP-P-PCV
HPMPO-DAPy
IDU (5-Iodo-2'-deoxyuridine)
INX-08189
L-dT (telbivudine)
Lipid ester derivatives (C6-cCDF, C12-cCDF)
Molnupiravir
NPP-669
ODE-CDV (Octadecyloxyethyl-cidofovir)
Penciclovir (PCV)
PMEO-DAPy
PMPA-DAPy
Probenecid
Remdesivir
Ribavirin
Sofosbuvir
SPL7013
Tenofovir (B777)
Tenofovir disoproxil
Trifluridine

Q & A

Q. What is the molecular mechanism of action of cidofovir dihydrate against viral DNA polymerases?

Cidofovir dihydrate, an acyclic nucleoside phosphonate analog, acts as a competitive inhibitor of viral DNA polymerases. Its active metabolite, cidofovir diphosphate, incorporates into viral DNA during replication, causing chain termination. The phosphonate group in its structure confers resistance to enzymatic hydrolysis, ensuring prolonged intracellular retention and sustained antiviral activity. Selectivity for viral over human DNA polymerases is attributed to higher binding affinity for viral enzymes, particularly cytomegalovirus (CMV) and orthopoxvirus polymerases .

Q. How should researchers design in vitro experiments to evaluate cidofovir dihydrate's antiviral efficacy?

Key parameters include:

  • Cell lines : Use CMV-susceptible lines (e.g., MRC-5 fibroblasts) or adenovirus-infected A549 cells.
  • Dosage : Test concentrations spanning 0.1–100 μM (ID₅₀ values for adenovirus range from 4.7–9.5 μg/mL in A549 cells) .
  • Controls : Include untreated cells, solvent controls (e.g., DMSO), and positive controls (e.g., ganciclovir for CMV).
  • Assays : Quantify viral load via qPCR, plaque reduction, or cytopathic effect (CPE) inhibition. Measure cytotoxicity using MTT or LDH assays to calculate selectivity indices .

Q. What are critical safety considerations when handling cidofovir dihydrate in laboratory settings?

Cidofovir dihydrate is classified as acutely toxic (Category 3 oral toxicity) and a skin/eye irritant. Researchers must:

  • Use PPE (gloves, lab coat, goggles).
  • Avoid inhalation and direct contact; work in a fume hood.
  • Dispose of waste via hazardous chemical protocols.
  • Monitor renal toxicity markers (creatinine, proteinuria) in animal studies, as nephrotoxicity is a major clinical concern .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy data for cidofovir dihydrate across viral strains?

Discrepancies in ID₅₀ values (e.g., 1.1–9.3 μM in MRC-5 cells for different CMV strains) arise from viral polymerase mutations or variations in intracellular activation pathways. Methodological strategies:

  • Genotypic profiling : Sequence viral DNA polymerase genes to identify resistance-conferring mutations (e.g., UL54 mutations in CMV).
  • Metabolite quantification : Measure intracellular cidofovir diphosphate levels via HPLC to assess activation efficiency .
  • Cross-resistance studies : Compare susceptibility with other nucleoside analogs (e.g., ganciclovir) to delineate mechanistic overlaps .

Q. What analytical methods are recommended for quantifying cidofovir dihydrate purity and enantiomeric stability?

  • HPLC with chiral columns : Resolves enantiomers using a USP cidofovir enantiomer reference standard. Calculate enantiomeric excess via peak area ratios (e.g., (rU/rS) × (CS/CU) × 100) .
  • Spectrophotometry : UV-based methods at λmax 272 nm for bulk quantification, validated for linearity (1–20 μg/mL) and precision (RSD <2%) .
  • Mass spectrometry : Confirm molecular integrity (C8H18N3O8P, MW 315.22) and detect degradation products .

Q. How can nephrotoxicity risks be mitigated in preclinical studies of cidofovir dihydrate?

  • Co-administration of probenecid : Blocks renal tubular secretion of cidofovir, reducing nephrotoxicity incidence. Dose probenecid at 2 g orally 3 hours pre-infusion and 1 g at 2 and 8 hours post-infusion .
  • Hydration protocols : Administer 1–2 L of saline intravenously pre- and post-dose to maintain renal perfusion.
  • Biomarker monitoring : Track urinary β₂-microglobulin and serum creatinine levels to detect early tubular injury .

Q. What experimental approaches optimize cidofovir dihydrate's synergistic potential with other antivirals?

  • Combination with immune modulators : Test interleukin-2 or interferon-γ to enhance antiviral immune responses in immunocompromised models.
  • Sequential therapy : Evaluate pre-treatment with cidofovir followed by siRNA targeting viral replication proteins.
  • 3D cell models : Use organoid or co-culture systems to mimic in vivo viral reservoirs and assess penetration efficacy .

Methodological Notes for Data Interpretation

  • Dose-response variability : Account for hydration status and probenecid co-administration in pharmacokinetic models .
  • Viral rebound analysis : Monitor viral DNA levels ≥14 days post-treatment to distinguish suppression from eradication .
  • Statistical rigor : Use non-linear regression for IC₅₀/EC₅₀ calculations and ANOVA for multi-group comparisons (e.g., strain-specific efficacy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cidofovir hydrate
Reactant of Route 2
Cidofovir hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.